Brevione B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

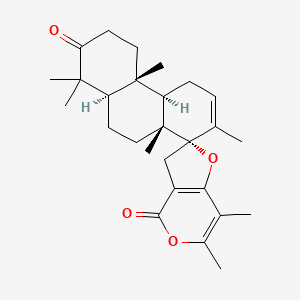

Brevione B, also known as this compound, is a useful research compound. Its molecular formula is C27H36O4 and its molecular weight is 424.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Allelopathic Properties

Brevione B has demonstrated allelopathic effects, which are beneficial for agricultural practices. These effects can inhibit the growth of competing plant species, suggesting its potential use as a natural herbicide. Studies indicate that breviones can suppress the growth of certain weeds without causing harm to crops, making them environmentally friendly alternatives to synthetic herbicides .

Case Study: Wheat Coleoptile Growth Inhibition

In experimental settings, breviones A–E were shown to attenuate etiolated wheat coleoptile growth. This indicates that this compound and its analogs could be utilized in agricultural formulations aimed at weed management .

Medical Applications

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound. Mechanistic studies revealed that it can suppress pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: RAW 264.7 Macrophages

In vitro studies using RAW 264.7 macrophages showed that this compound significantly inhibited NO production with an IC50 value of 9.5 μM. This underscores its potential as a candidate for developing anti-inflammatory drugs .

Cytotoxic Activity Against Cancer Cells

this compound also exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cells positions it as a promising candidate for anticancer therapies .

Biochemical Research

This compound serves as an important model for studying biosynthetic pathways involving spiroditerpenoids. Its structural complexity provides insights into organic synthesis challenges and the development of novel synthetic methodologies . Furthermore, understanding its biosynthesis could lead to biotechnological applications where engineered strains of fungi produce this compound or its derivatives for pharmaceutical use.

Data Summary Table

| Application Area | Details |

|---|---|

| Agricultural Use | Allelopathic agent; inhibits growth of competing plants; potential natural herbicide |

| Anti-inflammatory Effects | Suppresses pro-inflammatory cytokines; potential therapeutic for inflammatory diseases |

| Cytotoxic Activity | Induces apoptosis in cancer cell lines (MCF-7, HeLa); promising candidate for anticancer drug development |

| Biochemical Research | Model for studying spiroditerpenoid biosynthesis; insights into organic synthesis challenges |

Propiedades

Fórmula molecular |

C27H36O4 |

|---|---|

Peso molecular |

424.6 g/mol |

Nombre IUPAC |

(2S,4'aR,4'bR,8'aR,10'aR)-1',1',4'a,6,7,7',8'a-heptamethylspiro[3H-furo[3,2-c]pyran-2,8'-4,4b,5,9,10,10a-hexahydro-3H-phenanthrene]-2',4-dione |

InChI |

InChI=1S/C27H36O4/c1-15-8-9-20-25(6)12-11-21(28)24(4,5)19(25)10-13-26(20,7)27(15)14-18-22(31-27)16(2)17(3)30-23(18)29/h8,19-20H,9-14H2,1-7H3/t19-,20+,25-,26+,27-/m0/s1 |

Clave InChI |

BYXZSSYEJYOJRF-YJHFSHLRSA-N |

SMILES isomérico |

CC1=CC[C@@H]2[C@]3(CCC(=O)C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)C |

SMILES canónico |

CC1=CCC2C3(CCC(=O)C(C3CCC2(C14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)C |

Sinónimos |

brevione B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.